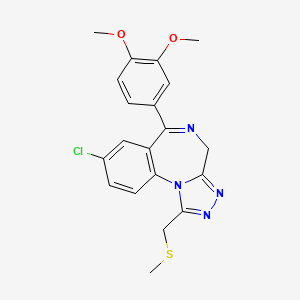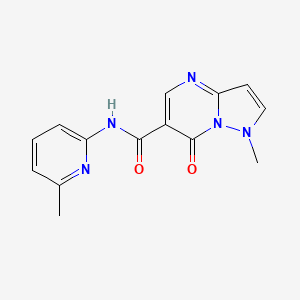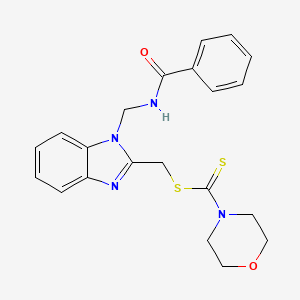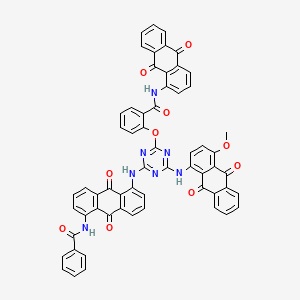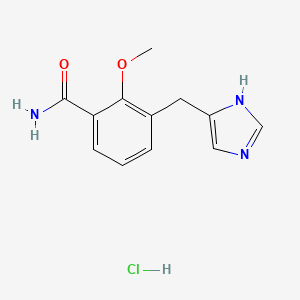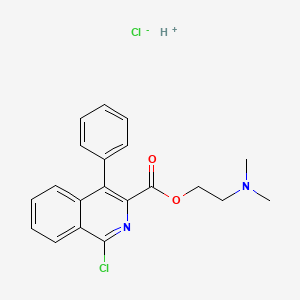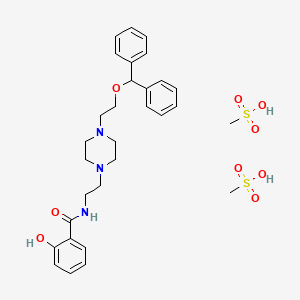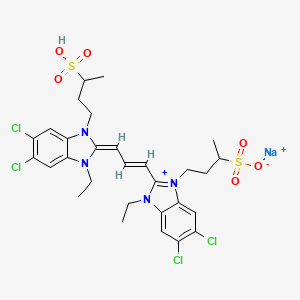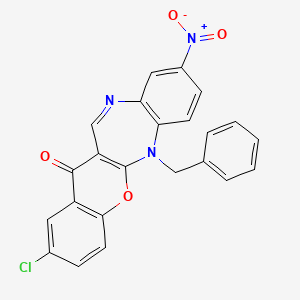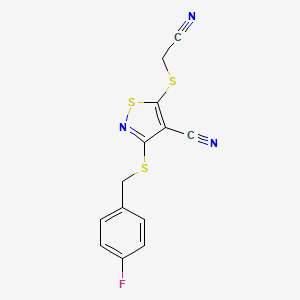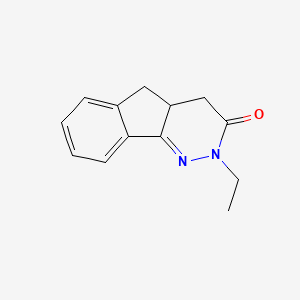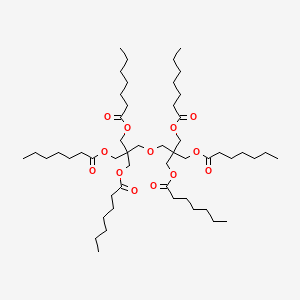
Dipentaerythrityl hexaheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipentaerythrityl hexaheptanoate is a complex ester compound derived from dipentaerythritol and heptanoic acid. It is known for its use in various industrial applications, particularly in the formulation of cosmetics and personal care products due to its excellent emollient and skin-conditioning properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipentaerythrityl hexaheptanoate is synthesized through the esterification of dipentaerythritol with heptanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, dipentaerythritol and heptanoic acid, are mixed in a reactor along with an acid catalyst. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or other separation techniques to obtain the final ester compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dipentaerythrityl hexaheptanoate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond between dipentaerythritol and heptanoic acid, while hydrolysis involves the breaking of this bond in the presence of water and an acid or base catalyst .
Common Reagents and Conditions
Esterification: Dipentaerythritol, heptanoic acid, sulfuric acid (catalyst), temperature (150-200°C).
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), temperature (50-100°C).
Major Products Formed
Esterification: this compound.
Hydrolysis: Dipentaerythritol and heptanoic acid.
Wissenschaftliche Forschungsanwendungen
Dipentaerythrityl hexaheptanoate has a wide range of applications in scientific research and industry:
Cosmetics and Personal Care: Used as an emollient and skin-conditioning agent in creams, lotions, and other skincare products.
Coatings and Adhesives: Utilized in the production of coatings and adhesives, providing improved flexibility and durability.
Plasticizers: Acts as a plasticizer in the manufacturing of plastics, enhancing their flexibility and workability.
Wirkmechanismus
The primary mechanism of action of dipentaerythrityl hexaheptanoate in cosmetic applications is its ability to form a protective barrier on the skin, reducing water loss and providing a smooth, conditioned feel. The ester bonds in the compound allow it to interact with the lipid layers of the skin, enhancing its moisturizing properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipentaerythrityl hexacaprylate: Similar in structure but derived from caprylic acid instead of heptanoic acid.
Dipentaerythrityl hexacaprate: Derived from capric acid, used in similar applications as dipentaerythrityl hexaheptanoate.
Dipentaerythrityl hexaoctanoate: Derived from octanoic acid, also used in cosmetics and personal care products.
Uniqueness
This compound is unique due to its specific combination of dipentaerythritol and heptanoic acid, which provides a balance of emollient properties and stability. This makes it particularly suitable for use in high-performance cosmetic formulations where both moisturizing and long-lasting effects are desired .
Eigenschaften
CAS-Nummer |
76939-66-7 |
|---|---|
Molekularformel |
C52H94O13 |
Molekulargewicht |
927.3 g/mol |
IUPAC-Name |
[3-heptanoyloxy-2-[[3-heptanoyloxy-2,2-bis(heptanoyloxymethyl)propoxy]methyl]-2-(heptanoyloxymethyl)propyl] heptanoate |
InChI |
InChI=1S/C52H94O13/c1-7-13-19-25-31-45(53)60-39-51(40-61-46(54)32-26-20-14-8-2,41-62-47(55)33-27-21-15-9-3)37-59-38-52(42-63-48(56)34-28-22-16-10-4,43-64-49(57)35-29-23-17-11-5)44-65-50(58)36-30-24-18-12-6/h7-44H2,1-6H3 |
InChI-Schlüssel |
QGIFGDDZGUSRAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)OCC(COCC(COC(=O)CCCCCC)(COC(=O)CCCCCC)COC(=O)CCCCCC)(COC(=O)CCCCCC)COC(=O)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


